molecular formula C8H5Br5O B14225610 1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene CAS No. 830329-11-8

1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene

Cat. No.: B14225610
CAS No.: 830329-11-8
M. Wt: 516.64 g/mol
InChI Key: WASMOWWWEYKKDO-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene is a brominated aromatic compound with the molecular formula C8H5Br5O. This compound is characterized by the presence of three bromine atoms attached to the benzene ring and an additional two bromine atoms attached to an ethoxy group. It is a derivative of 1,3,5-tribromobenzene and is used in various chemical applications due to its unique structure and reactivity .

Preparation Methods

The synthesis of 1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 1,3,5-tribromobenzene. The process typically includes the following steps :

  • Bromination of 1,3,5-Tribromobenzene: : This involves the reaction of 1,3,5-tribromobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group.

  • Formation of this compound: : The brominated intermediate is then reacted with ethylene oxide to form the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial production methods for this compound may involve similar steps but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene involves its interaction with molecular targets and pathways. The bromine atoms on the benzene ring and ethoxy group contribute to its reactivity and ability to form covalent bonds with other molecules .

Comparison with Similar Compounds

1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine atoms and an ethoxy group, which imparts distinct reactivity and applications compared to other brominated aromatic compounds .

Properties

CAS No.

830329-11-8

Molecular Formula

C8H5Br5O

Molecular Weight

516.64 g/mol

IUPAC Name

1,3,5-tribromo-2-(1,1-dibromoethoxy)benzene

InChI

InChI=1S/C8H5Br5O/c1-8(12,13)14-7-5(10)2-4(9)3-6(7)11/h2-3H,1H3

InChI Key

WASMOWWWEYKKDO-UHFFFAOYSA-N

Canonical SMILES

CC(OC1=C(C=C(C=C1Br)Br)Br)(Br)Br

Origin of Product

United States

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